Thermal Stability Differential: 5-Aminovaleric Acid vs. Valeric Acid (ΔTm = +195 °C)
5-Aminovaleric acid (5-AVA) exhibits a melting point 195 °C higher than its unsubstituted parent, valeric acid [1]. This marked thermal stabilization is attributed to an n→π* interaction between the terminal amine and carboxyl groups, which forces 5-AVA into a folded conformation [1]. In contrast, valeric acid lacks this intramolecular interaction and melts at a much lower temperature. The enhanced thermal stability of 5-AVA translates into greater robustness during high-temperature polymerization processes and extended shelf-life under ambient storage.
| Evidence Dimension | Melting point (Tm) |
|---|---|
| Target Compound Data | Melting point of 5-aminovaleric acid (5-AVA) |
| Comparator Or Baseline | Valeric acid (VA, unsubstituted C5 carboxylic acid) |
| Quantified Difference | 195 °C higher melting point for 5-AVA |
| Conditions | Crystalline solid; comparison based on literature values cited in gas-phase spectroscopic study |
Why This Matters
A 195 °C higher melting point indicates superior thermal stability, which reduces degradation risk during processing (e.g., polymer melt extrusion) and extends product shelf-life, directly impacting procurement decisions for industrial-scale applications.
- [1] Bird RG, et al. Chirped-pulsed FTMW spectra of valeric acid, 5-aminovaleric acid, and δ-valerolactam: A study of amino acid mimics in the gas phase. Journal of Molecular Spectroscopy. 2012;280:42-46. View Source
